![molecular formula C13H13FN2O3 B2366051 Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate CAS No. 1385392-47-1](/img/structure/B2366051.png)
Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate
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Overview
Description
“Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate” is a chemical compound with the molecular formula C13H13FN2O3 . It is related to “Methyl 2-amino-2-(3-fluorophenyl)acetate”, which has the molecular formula C9H10FNO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate” can be analyzed using its InChI and SMILES notations. The InChI notation is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web . The SMILES notation is a line notation (a typographical method using printable characters) for entering and representing molecules and reactions .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(3-fluorophenyl)acetate” has a molecular weight of 183.18 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 3. Its exact mass and monoisotopic mass is 183.06955672 g/mol. It has a topological polar surface area of 52.3 Ų. It has a heavy atom count of 13 .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments. Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate serves as an organoboron reagent in SM coupling. Its success lies in mild reaction conditions, functional group tolerance, and environmental compatibility. The compound rapidly undergoes transmetalation with palladium(II) complexes, leading to efficient bond formation .
Cyanoacetylation of Amines
Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate can directly react with various amines to yield N-substituted cyanoacetamide compounds. This reaction occurs without the need for solvents, making it a convenient synthetic route .
Fine-Tuning tRNA Anticodon Arm
Researchers have explored modifying tRNA anticodon arms using this compound. By precharging it with specific β-amino acids and analogs, they can introduce structural diversity into tRNA molecules. This approach has implications for protein synthesis and genetic code expansion .
Safety and Hazards
The safety and hazards of a chemical compound refer to the potential risks associated with its handling and use. For “methyl 2-amino-2-(2-fluorophenyl)acetate”, the hazard statements include H302, H312, and H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-19-13(18)9-16(6-5-15)12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWYMDFKZRZPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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